Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate
Overview
Description
Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate: is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate typically involves organic synthesis techniques. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isoquinoline derivatives with methyl chloroformate in the presence of a base can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from readily available raw materials. The process usually requires precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate is used as an intermediate for the synthesis of more complex molecules. It serves as a building block in the construction of various heterocyclic compounds .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties .
Mechanism of Action
The mechanism of action of Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their function .
Comparison with Similar Compounds
- Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness: Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from similar compounds .
Properties
IUPAC Name |
methyl 1-oxo-2H-isoquinoline-7-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-7-4-5-12-10(13)9(7)6-8/h2-6H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAAMEMUBWBMIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CNC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733591 | |
Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
658082-39-4 | |
Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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